Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Description
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21) |
InChI Key |
OBRKWOZDXSUDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multi-step reactions that allow selective functional group introduction while minimizing side reactions. The key strategy includes:
- Protection of the amino group on the pyridine ring using the tert-butoxycarbonyl (Boc) group.
- Formation of the ester linkage to introduce the acetate moiety.
- Functionalization of the pyridine ring at the 5-position with the carbamate substituent.
This approach ensures that the reactive amino group is shielded during subsequent transformations, enhancing reaction specificity and yield.
Stepwise Synthesis Details
Boc Protection of Amino Group
- The amino group on the pyridine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- Typical reaction conditions include stirring in tetrahydrofuran (THF) or dichloromethane at 0°C to room temperature.
- This step yields the Boc-protected aminopyridine intermediate with high efficiency, often exceeding 78-91% yield depending on scale and purification methods.
Formation of the Ester Linkage
- The Boc-protected aminopyridine is then reacted with methyl bromoacetate or similar alkylating agents in the presence of bases like potassium carbonate.
- This nucleophilic substitution forms the methyl ester of the acetate moiety attached to the pyridine ring.
- Reaction solvents commonly include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature is controlled below 50°C to prevent Boc group degradation.
- Purification is typically achieved by recrystallization or chromatography to isolate the methyl ester product.
Carbamate Functionalization on Pyridine Ring
- The carbamate moiety at the 5-position of the pyridine ring is introduced by reaction with appropriate carbamoylating agents or via substitution reactions on a halogenated pyridine intermediate.
- Protection and deprotection steps are carefully managed to maintain the integrity of the Boc group.
- Oxidizing agents or coupling reagents may be employed depending on the exact synthetic route.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, triethylamine, THF, 0°C to RT | 78-91 | High yield; inert atmosphere recommended |
| Ester Formation | Methyl bromoacetate, K2CO3, DMF, <50°C | 60-85 | Temperature control critical to avoid Boc cleavage |
| Carbamate Introduction | Carbamoylating agent, base, halogenated pyridine intermediate | Variable | Multi-step; requires careful protection strategies |
Optimization strategies to improve yields include:
Analytical Characterization Supporting Preparation
The synthesized compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms Boc protection (tert-butyl protons at δ ~1.4 ppm), pyridine substitution patterns, and ester formation.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Assesses purity (>98%) and verifies molecular weight (m/z ~323 for the target compound).
- Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic carbonyl stretches (~1700 cm⁻¹) from ester and carbamate groups.
- Melting Point and Chromatographic Purity : Additional confirmation of compound integrity and purity.
Research Outcomes and Practical Considerations
- The Boc group effectively protects the amino functionality during synthesis, enabling selective reactions on the pyridine ring and acetate moiety.
- Deprotection of the Boc group requires acidic conditions (e.g., trifluoroacetic acid) but must be carefully controlled to prevent decomposition.
- The multi-step synthesis is scalable and adaptable for industrial production, employing continuous flow reactors and automated purification to enhance throughput.
- Stability considerations require storage under anhydrous conditions at low temperatures (-20°C) to prevent Boc hydrolysis and maintain compound integrity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, DMAP, Et3N, THF, 0°C to RT | 78-91 | Protects amino group; inert atmosphere needed |
| 2. Ester Formation | Methyl bromoacetate, K2CO3, DMF, <50°C | 60-85 | Ester linkage formation; temperature sensitive |
| 3. Carbamate Introduction | Carbamoylating agents, halogenated pyridine intermediates | Variable | Requires careful stepwise protection control |
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of Boc groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.
Scientific Research Applications
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical properties, reactivity, and applications:
Ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate
- Structure: Ethyl ester group, unprotected amino group, and 6-methoxy-substituted pyridine.
- Key Differences :
- Applications : Used in intermediates requiring free amine reactivity, such as peptide coupling .
Tert-butyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate
- Structure: Tert-butyl ester, cyano group, and 5-trifluoromethyl-substituted pyridine.
- Key Differences: The trifluoromethyl and cyano groups enhance the electron-deficient nature of the pyridine ring, increasing electrophilicity for nucleophilic substitutions . Higher lipophilicity (logP ~4.0) compared to the target compound due to the trifluoromethyl group .
- Applications : Useful in agrochemicals and pharmaceuticals requiring fluorine-based bioisosteres .
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate
- Structure : Pyrimidine ring instead of pyridine, bromine substituent at the 5-position.
- Key Differences: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the Boc-protected amine in the target compound .
- Applications : Intermediate in nucleotide analogs and kinase inhibitors .
N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester
- Structure : Simplified glycine derivative with Boc and tert-butyl ester groups.
- Highlights the role of Boc protection in amine stabilization during solid-phase peptide synthesis .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | logP (Estimated) | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | 338.38 | Boc-amino, pyridin-2-yl | ~3.5 | Acid-labile Boc deprotection |
| Ethyl 2-amino-2-(6-methoxypyridin-2-yl)acetate | 238.27 | Methoxy, free amino | ~1.8 | Ester hydrolysis, amine coupling |
| Tert-butyl cyano[5-(CF₃)pyridin-2-yl]acetate | 332.31 | CF₃, cyano | ~4.0 | Electrophilic aromatic substitution |
| Tert-butyl 2-(5-Br-pyrimidin-2-yl)acetate | 301.16 | Bromine, pyrimidine | ~2.9 | Cross-coupling reactions |
| N-Boc-glycine tert-butyl ester | 231.29 | Boc, tert-butyl ester | ~2.2 | Amine protection/deprotection |
Biological Activity
Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate, a compound with significant biological implications, has garnered attention in recent pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on various studies.
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 270.3 g/mol
- CAS Number : 95034-05-2
The structure consists of a tert-butyl group attached to an amino acid derivative that includes a pyridine ring, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Nucleophilic Substitution : The reaction begins with tert-butyl bromoacetate reacting with an amine in the presence of a base like sodium hydroxide.
- Protection and Deprotection : The amino group is often protected during synthesis to prevent unwanted reactions, followed by selective deprotection to yield the final product.
This compound exhibits biological activity primarily through its interaction with amino acid transporters. It has been shown to act as a substrate for various transport systems, including system A and system L transporters, which are critical for cellular uptake of amino acids.
Pharmacological Studies
- Cellular Uptake Studies : Research indicates that this compound demonstrates effective uptake in glioma cell lines, suggesting potential applications in targeted cancer therapies. For instance, studies have shown tumor-to-normal brain ratios exceeding 20:1, indicating preferential accumulation in tumor tissues .
- Inhibition Studies : The compound's uptake can be inhibited by other amino acids, demonstrating its competitive nature within amino acid transport systems. Inhibition percentages ranged from 58% to 90% depending on the competing substrates used .
- Therapeutic Potential : Due to its ability to cross the blood-brain barrier and target glioma cells selectively, there is ongoing research into its use as a radiotracer for imaging and treatment strategies in neuro-oncology.
Case Study 1: Glioma Targeting
A study involving the administration of radiolabeled versions of this compound showed significant accumulation in glioma cells compared to normal brain tissue. This finding supports its potential as a diagnostic tool in oncology .
Case Study 2: Drug Development
In preclinical trials, modifications of this compound have been explored for their efficacy against various cancer types, with promising results indicating reduced tumor growth rates when combined with traditional chemotherapeutics .
Data Tables
| Study | Cell Line | Uptake Ratio (Tumor/Normal) | Inhibition (%) |
|---|---|---|---|
| Study A | 9L rat gliosarcoma | 20:1 | 67% (BCH) |
| Study B | Human glioma cells | 115:1 | 75% (MeAIB) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
